molecular formula C15H17NOS B2889138 (E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2097941-38-1

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2889138
M. Wt: 259.37
InChI Key: HXYCAXJIUXVPNL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

  • Biological Profile and Sigma Receptor Ligands :

    • A study investigated the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, closely related to the queried compound. They found compounds with high affinity for sigma receptors, suggesting potential applications in neuroscience and pharmacology (Prezzavento et al., 2007).
  • Corrosion Inhibition :

    • In the field of materials science, a compound similar to the queried one showed significant corrosion inhibition properties for mild steel in acidic solutions. This indicates its potential use in protecting metals against corrosion (Daoud et al., 2014).
  • Pesticidal Activities :

    • A study on 5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole Derivatives, which share structural similarities with the queried compound, demonstrated significant pesticidal activities against certain mosquito larvae and a phytopathogenic fungus. This suggests potential applications in agriculture and pest control (Choi et al., 2015).
  • Fluorescent Probes :

    • Research on polythiophene-based conjugated polymers, which are structurally related to the queried compound, explored their use as fluorescent probes for metal ions and amino acids. This application is significant in environmental monitoring and analytical chemistry (Guo et al., 2014).
  • Crystal Structure and Biological Activities :

    • The crystal structure and various biological activities of substituted thiophenes, including antibacterial, antifungal, and antioxidative properties, have been documented. This provides insights into the potential pharmaceutical applications of such compounds (Nagaraju et al., 2018).

properties

IUPAC Name

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c17-15(6-5-14-2-1-11-18-14)16-9-7-13(8-10-16)12-3-4-12/h1-2,5-6,11H,3-4,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYCAXJIUXVPNL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1=C2CCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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